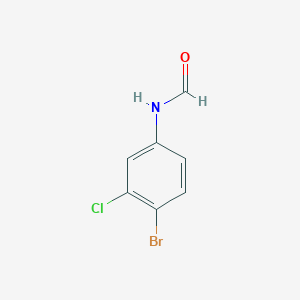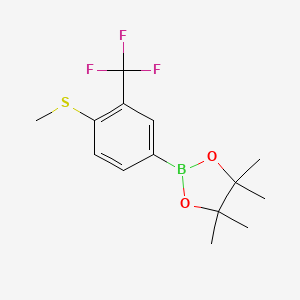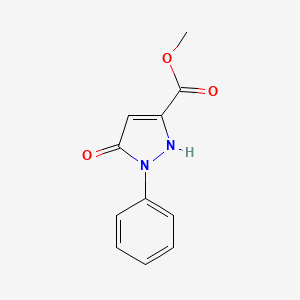![molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5](/img/structure/B3284191.png)
6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as naphthalimide–indomethacin hybrids, have been evaluated for their antitumor activity against various cancer cell lines . These compounds are believed to interact with DNA and induce apoptosis in malignant cells .
Mode of Action
It is suggested that similar compounds act primarily by interacting with dna at some level (synthesis, replication, or processing) and inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can activate more than one signaling pathway, which could frequently define the cancerous cell phenotype .
Result of Action
Similar compounds have shown moderate cytotoxic activity and could effectively induce apoptosis in hela cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by the hypoxic or oxic environment of tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 6-bromobenzo[de]isochromene-1,3-dione with N,N-dimethylethane-1,2-diamine in ethanol. This reaction proceeds with a satisfactory yield of 95% . Another method involves the reaction of 6-(dimethylamino)benzo[de]isochromene-1,3-dione with benzylamine in the presence of zinc acetate and imidazole at 140°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzylamine, zinc acetate, and imidazole . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylamine yields a benzylamine derivative of the compound .
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound has similar structural properties and is also studied for its antitumor activity.
Naphthalimide Derivatives: These compounds share the naphthalimide core structure and exhibit similar biological activities.
Uniqueness
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLMXPDERMJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide](/img/structure/B3284171.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)


![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)
